

# Comparing Triethanolamine, diethanolamine, and monoethanolamine as corrosion inhibitors

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## A Comparative Guide to Ethanolamines as Corrosion Inhibitors

An Objective Analysis of Monoethanolamine, Diethanolamine, and **Triethanolamine** for Corrosion Mitigation

Prepared for: Researchers, Scientists, and Drug Development Professionals

### Introduction

Ethanolamines, a class of organic compounds containing both amine and hydroxyl functional groups, are widely utilized across various industries as corrosion inhibitors, pH neutralizers, and chemical intermediates.[1][2] Monoethanolamine (MEA), diethanolamine (DEA), and **triethanolamine** (TEA) are three primary ethanolamines whose efficacy as corrosion inhibitors is of significant interest in materials science and industrial applications. Their performance is contingent on factors such as the metallic substrate, the nature of the corrosive environment, concentration, and temperature. This guide provides a comparative analysis of their performance based on experimental data, details common evaluation protocols, and illustrates the underlying mechanisms and workflows.

### Performance Comparison: Quantitative Data

The corrosion inhibition efficiency of MEA, DEA, and TEA varies significantly with the experimental conditions. The data, primarily derived from weight loss and electrochemical

studies, indicates that their effectiveness is dependent on the metal being protected and the acidic or corrosive medium it is exposed to.

In a direct comparative study on zinc in a binary acid mixture of nitric and phosphoric acid, monoethanolamine exhibited the highest inhibition efficiency, followed closely by diethanolamine and **triethanolamine**.<sup>[3]</sup> The order of efficiency was determined as MEA (95%) > DEA (94%) > TEA (93%) at a 1% inhibitor concentration.<sup>[3]</sup> This suggests that under these specific conditions, the smaller molecular size of MEA may facilitate more effective surface coverage.

Conversely, other studies on different metals and in different corrosive media show a varied order of performance, underscoring the importance of selecting an inhibitor based on the specific application. For instance, in a sulfuric acid medium, diethanolamine has been shown to be a very good inhibitor for mild steel, with efficiencies reaching up to 88.7%.<sup>[4][5]</sup>

The following table summarizes quantitative data from various experimental studies.

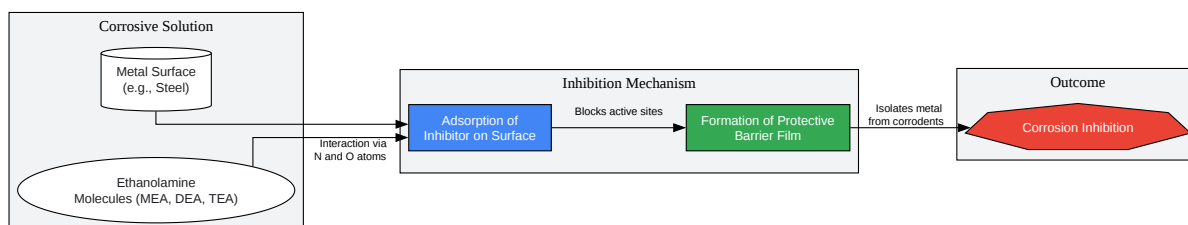
Inhibitor	Metal/Alloy	Corrosive Medium	Concentration	Temperature (°C)	Inhibition Efficiency (%)	Experimental Method	Reference
Monoethanolamine (MEA)	Zinc	0.01 N HNO <sub>3</sub> + 0.01 N H <sub>3</sub> PO <sub>4</sub>	1%	28	95	Weight Loss	[3]
Diethanolamine (DEA)	Zinc	0.01 N HNO <sub>3</sub> + 0.01 N H <sub>3</sub> PO <sub>4</sub>	1%	28	94	Weight Loss	[3]
Triethanolamine (TEA)	Zinc	0.01 N HNO <sub>3</sub> + 0.01 N H <sub>3</sub> PO <sub>4</sub>	1%	28	93	Weight Loss	[3]
Monoethanolamine (MEA)	Zinc	1.0 M Sulfamic Acid	15 mM	30	92.4	Weight Loss	[4]
Diethanolamine (DEA)	Mild Steel	0.5 M H <sub>2</sub> SO <sub>4</sub>	10 <sup>-3</sup> M	30	88.7	Galvanostatic Polarization	[4][5]
Triethanolamine (TEA)	Zinc	1.0 M Sulfamic Acid	15 mM	30	71.6	Weight Loss	[4]

## Mechanism of Corrosion Inhibition

The primary mechanism by which ethanolamines inhibit corrosion is through adsorption onto the metal surface, forming a protective film.[6] This film acts as a barrier, isolating the metal from the corrosive environment. The process involves the lone pair of electrons on the nitrogen

atom and the oxygen atoms of the hydroxyl groups, which interact with the vacant d-orbitals of the metal.

The mode of inhibition can be classified as chemisorption, where a coordinate bond is formed between the inhibitor and the metal.[3] Studies suggest that the adsorption of these inhibitors on a metal surface often follows the Langmuir adsorption isotherm.[3][5] Ethanolamines can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][5]



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Mechanism of ethanolamine corrosion inhibition.

## Experimental Protocols

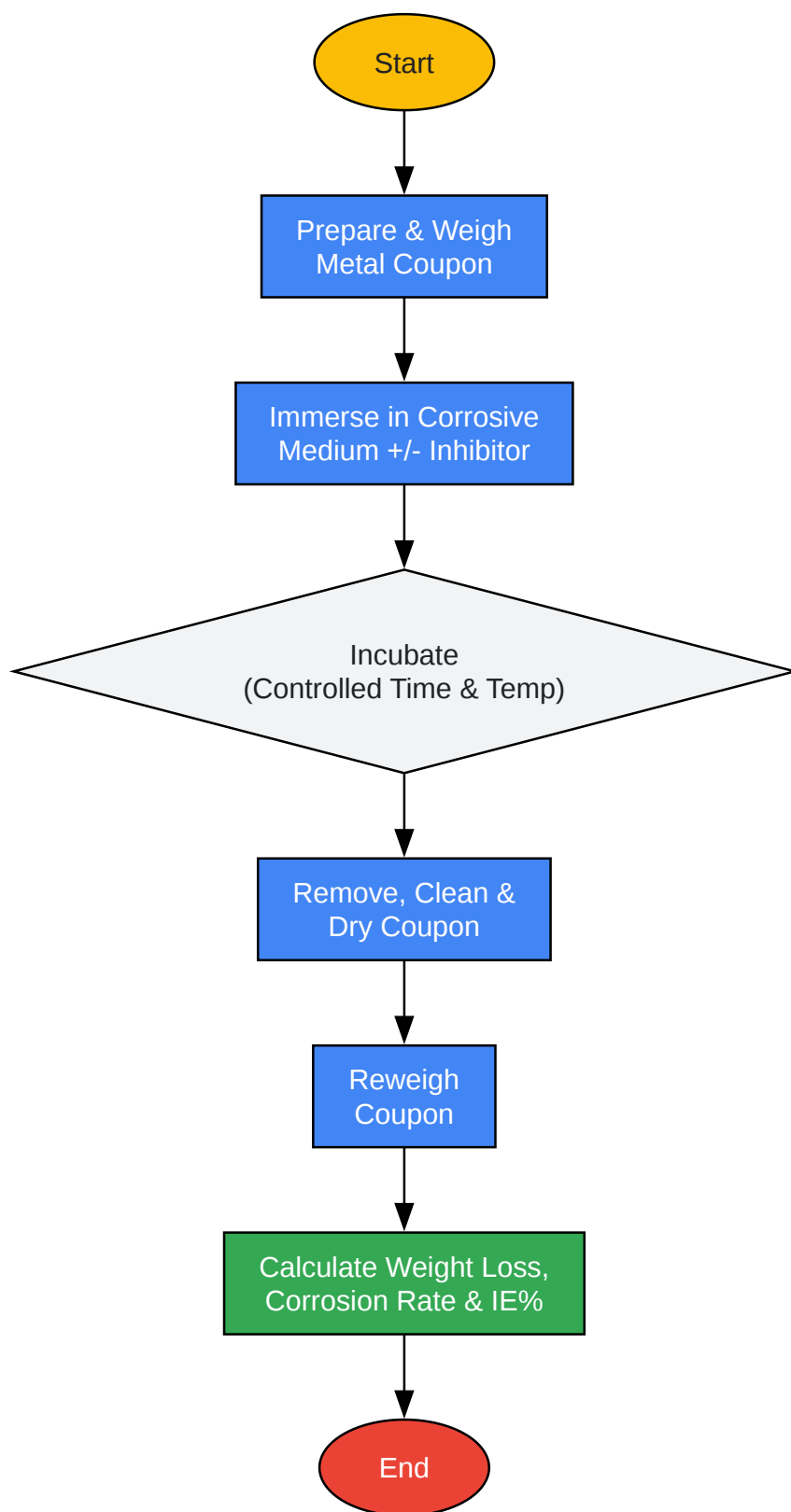
The evaluation of corrosion inhibitors is primarily conducted using gravimetric and electrochemical methods. These techniques provide quantitative measures of corrosion rate and inhibitor efficiency.[7]

### Weight Loss (Gravimetric) Method

This is a direct and straightforward method for determining the average corrosion rate over a period of time.[8][9]

Protocol:

- Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased (e.g., with acetone), dried, and accurately weighed.
- Exposure: The pre-weighed coupons are suspended in the corrosive solution, both with and without the inhibitor, for a specified duration (e.g., 24 hours) and at a controlled temperature. [\[3\]](#)
- Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1), which may involve inhibited acids. [\[7\]](#)
- Final Weighing: The cleaned coupons are rinsed, dried, and re-weighed.
- Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
  - Inhibition Efficiency (IE%) =  $[(CR_{\text{uninhibited}} - CR_{\text{inhibited}}) / CR_{\text{uninhibited}}] \times 100$



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Workflow for the Weight Loss corrosion test.

## Electrochemical Methods

Electrochemical techniques offer rapid and detailed insights into corrosion mechanisms and inhibitor performance. A standard three-electrode setup is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[5]

a) Potentiodynamic Polarization: This method measures the current response of the working electrode to a controlled change in potential. The resulting Tafel plots provide information on the corrosion potential ( $E_{\text{corr}}$ ), corrosion current density ( $i_{\text{corr}}$ ), and the anodic/cathodic behavior, allowing for the determination of inhibitor type (anodic, cathodic, or mixed).[7][10]

b) Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that applies a small amplitude AC signal over a range of frequencies.[11] The impedance data is used to model the electrode/electrolyte interface as an equivalent electrical circuit. Key parameters like charge transfer resistance ( $R_{\text{ct}}$ ) and double-layer capacitance ( $C_{\text{dl}}$ ) can be extracted. A higher  $R_{\text{ct}}$  value in the presence of an inhibitor typically indicates better corrosion protection.

## Conclusion

Monoethanolamine, diethanolamine, and **triethanolamine** are all effective corrosion inhibitors, but their performance is highly dependent on the specific system in which they are used. Experimental data suggests that MEA can provide superior inhibition on zinc in certain acidic environments, while DEA is also a potent inhibitor for mild steel.[3][4] The selection of the most appropriate ethanolamine requires careful consideration of the metal to be protected, the corrosive medium, operating temperature, and concentration. The standardized protocols of weight loss and electrochemical measurements are crucial for accurately evaluating and comparing the performance of these inhibitors for any given application.

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